3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine
Description
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFKCOPBQCZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248518 | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383468-70-9 | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383468-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis:
Starting Material Preparation:
- Begin with 4-cyano-3-pyridylacetonitrile, which is methylated at the methylene group to yield 2-(4-cyano-3-pyridyl)propionitrile.
-
- Treat the nitrile intermediate with anhydrous hydrogen bromide in ethyl ether to induce cyclization, producing 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
-
- The amino group at position 3 can be replaced by bromine via diazotization in hydrobromic acid, yielding 1,3-dibromo derivatives.
-
- Treatment of 1,3-dibromo compounds with sodium methoxide in methanol selectively substitutes bromine at position 1 with a methoxy group, forming 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine.
Bromination and Methoxylation Specifics
-
- Bromination of naphthyridine derivatives can be achieved via electrophilic aromatic substitution using bromine sources or via diazotization of amino precursors followed by substitution with bromide ions.
- Bromine substitution is regioselective, often favoring positions activated by electron-donating groups or ring nitrogen atoms.
-
- Methoxy groups are introduced via nucleophilic substitution of halogen atoms (typically bromine) by methoxide ions.
- This substitution is facilitated by the higher reactivity of bromine at certain positions (e.g., position 1 in 1,3-dibromo derivatives) and is performed under mild conditions to preserve other functional groups.
Alternative Synthetic Routes and Catalytic Methods
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Methylation | Alkylation of 4-cyano-3-pyridylacetonitrile | 2-(4-cyano-3-pyridyl)propionitrile | Side chain methylation |
| 2 | Cyclization | Anhydrous HBr in ethyl ether | 3-amino-1-bromo-4-methyl-2,6-naphthyridine | Ring closure forming naphthyridine core |
| 3 | Diazotization & Bromination | NaNO2/HBr (diazotization) | 1,3-dibromo-4-methyl-2,6-naphthyridine | Amino to bromine substitution at position 3 |
| 4 | Nucleophilic substitution | NaOMe in methanol | 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine | Selective bromine substitution by methoxy |
| 5 | Purification & Characterization | Recrystallization, spectroscopy | Final purified compound | UV, IR, NMR confirm structure |
Research Findings and Considerations
- The regioselectivity of bromination and methoxylation steps is influenced by the electronic effects of substituents and ring nitrogen atoms.
- The amino group at position 3 is a useful handle for introducing bromine via diazotization.
- Methoxy substitution preferentially occurs at bromine sites with higher reactivity, typically at position 1 in dibromo derivatives.
- The described synthetic route allows for the preparation of 3-bromo-1-methoxy derivatives with methyl substitution, which can be adapted for the 1,6-naphthyridine isomer by adjusting starting materials and reaction conditions.
- Spectroscopic data (UV, IR, NMR) provide confirmation of substitution patterns and purity, with characteristic shifts observed for amino, bromo, and methoxy substituents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity
Research has indicated that naphthyridine derivatives exhibit potent antiparasitic properties. For instance, compounds related to 1,6-naphthyridines have shown activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. The introduction of bromine and methoxy groups in 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine may enhance its bioactivity through improved interaction with biological targets .
Anticancer Properties
Naphthyridine derivatives have been evaluated for their anticancer potential. Studies have highlighted that certain fused naphthyridines possess cytotoxic activity against human cancer cell lines such as HL-60 and HeLa cells. The mechanism of action often involves the inhibition of topoisomerases, which are critical for DNA replication and repair . The structural features of this compound may contribute to similar effects.
Antibacterial and Antiviral Effects
The compound has been investigated for its antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Additionally, some naphthyridine derivatives have shown antiviral activity, making them candidates for further development as therapeutic agents .
Chemical Applications
Ligands in Coordination Chemistry
The unique electronic properties of this compound allow it to function as a ligand in coordination complexes. These complexes can be utilized in catalysis and as sensors due to their ability to form stable metal-ligand interactions .
Organic Light Emitting Diodes (OLEDs)
Recent studies suggest that naphthyridine derivatives can be employed in the fabrication of OLEDs due to their favorable photophysical properties. The incorporation of bromine and methoxy groups can enhance the electronic properties necessary for efficient light emission .
Case Studies
Case Study 1: Antiparasitic Efficacy
A series of experiments evaluated the antiparasitic activity of various naphthyridine derivatives, including this compound. In vitro assays demonstrated significant inhibition of Leishmania species, suggesting potential as a treatment for leishmaniasis . Further studies are needed to assess in vivo efficacy.
Case Study 2: Synthesis and Applications in OLEDs
Research conducted on the synthesis of this compound explored its application in OLED technology. The compound was incorporated into device architectures, showing promising results in terms of efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar 1,6-Naphthyridine Derivatives
Structural and Substituent Variations
Table 1: Key Structural Differences Among Analogues
Key Insights :
- Halogen Position : Bromine at position 3 (target compound) vs. 8 (8-bromo derivative) alters regioselectivity in cross-coupling reactions .
- Functional Groups: Methoxy (electron-donating) vs. amino (nucleophilic) groups direct reactivity toward electrophilic or nucleophilic pathways .
- Halogen Type : Iodine (larger atomic radius) in 3-iodo analogue increases molecular weight and polarizability compared to bromine .
Key Insights :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*LogP estimated via fragment-based methods.
Biological Activity
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Formula: C_10H_10BrN_2O
Molecular Weight: 253.095 g/mol
Melting Point: 126-128 °C
The structure of this compound features a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the naphthyridine core. These substituents significantly influence its reactivity and biological activity.
Target Interactions
- Enzyme Inhibition : Naphthyridines, including this compound, have been shown to interact with various enzymes, leading to inhibition or activation depending on the target. For instance, they can inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Cell Signaling Modulation : The compound influences cell signaling pathways that are critical for cellular processes such as apoptosis and proliferation. This modulation is particularly relevant in cancer biology where dysregulation of these pathways is common.
Biochemical Pathways
The interaction of this compound with biological targets suggests that it may affect multiple biochemical pathways, including those related to:
- Cell Cycle Regulation
- Apoptosis Induction
- Inflammatory Response Modulation
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, it has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.
| Cell Line | IC50 (µM) |
|---|---|
| H1299 (Lung Cancer) | 10.47 |
| A549 (Lung Cancer) | 15.03 |
| HeLa (Cervical) | 12.50 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models when compared to control groups.
- Antimicrobial Effects : In a comparative study of naphthyridine derivatives, this compound showed superior activity against Bacillus cereus, with minimum inhibitory concentration (MIC) values significantly lower than those of structurally similar compounds.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other naphthyridine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Methoxy-5-methyl-1,6-naphthyridine | Lacks bromine; lower reactivity | Limited anticancer activity |
| 3-Bromo-1,6-naphthyridine | Lacks methoxy and methyl groups; different profile | Reduced antimicrobial properties |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (>95% purity) ensures minimal impurities, as seen in cyclocondensation protocols .
Q. What are the stability considerations for storing this compound?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the bromo and methoxy groups. Avoid exposure to moisture and light, as halogenated naphthyridines are prone to decomposition under ambient conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives via cyclocondensation?
- Methodological Answer: Use potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours to achieve >95% yield. Key variables include solvent polarity (to stabilize intermediates), temperature (to overcome activation barriers), and stoichiometric ratios (1:1.2 substrate-to-reagent). Monitor reaction progress via thin-layer chromatography (TLC) .
Q. What explains the regioselectivity of halogen displacement in this compound?
- Methodological Answer: Bromine at the 3-position is less activated due to electron-donating methoxy and methyl groups, making nucleophilic substitution challenging. In contrast, bromine at the 5- or 7-position (activated by the naphthyridine ring’s electron-deficient nature) undergoes Suzuki-Miyaura cross-coupling more readily. DFT calculations can model electronic effects .
Q. How should researchers resolve contradictions in reported yields for halogenation reactions of 1,6-naphthyridines?
- Methodological Answer: Compare reaction parameters across studies. For example, bromination using POBr₃ at 95°C for 1 hour yields 57% product, while POCl₃ at 130°C for 20 hours achieves 90% chlorination. Discrepancies arise from reagent reactivity, temperature sensitivity, and competing side reactions (e.g., ring degradation) .
Experimental Design and Data Analysis
Q. What strategies enhance the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) in a solvent matrix (THF, DMF, dioxane). Use the Aryl Halide Chemistry Informer Library (Merck) to benchmark performance across substrates. Optimize microwave-assisted conditions (100–150°C, 10–30 min) to reduce side products .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against targets like kinases or DNA topoisomerases. Use QSAR models trained on naphthyridine analogs to correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
